molecular formula C13H9BrF2O B6332688 1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene CAS No. 1498171-05-3

1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene

Cat. No. B6332688
CAS RN: 1498171-05-3
M. Wt: 299.11 g/mol
InChI Key: YHORTUGQZVHXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there is no direct synthesis process available for “1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene”, a related compound “4-((4-bromobenzyl)selanyl)aniline” was synthesized via reduction of 4,4′-(1,2-diselandiyl)dianiline with sodium borohydride (NaBH4) and subsequent nucleophilic substitution (SN) reaction .


Physical And Chemical Properties Analysis

There is limited information available on the physical and chemical properties of "1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene" .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

The compound has been utilized in the synthesis of new potent anti-inflammatory agents. A cinnamic-amino acid hybrid molecule was synthesized using this compound, which showed high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties . This makes it a potential lead for designing COX inhibitors, which are crucial in managing inflammation.

Development of Neuroprotective Drugs

Due to its role in the synthesis of compounds with neuroprotective properties, “1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene” could be instrumental in creating drugs that protect against neurodegenerative diseases like Alzheimer’s . The glycine moiety in its structure is particularly significant for its neuroprotective effect against neuroapoptosis and neuroinflammation.

Drug Design and Development

This compound can serve as a lead for the synthesis of more effective hybrid molecules. Its structure allows for modifications that can result in improved biological activities, making it a valuable tool in medicinal chemistry for drug design and development .

Study of Glycinergic Neurotransmittance

The compound’s derivatives can be used to study the disruption of glycinergic neurotransmittance, which is highly correlated with the activation of pro-inflammatory enzymes such as COX-2. This is important for understanding various neuroinflammatory pathologies .

Exploration of Antioxidant Activities

Incorporating this compound in the synthesis of other molecules could help explore its antioxidant activities. Antioxidants are vital for protecting cells from damage caused by free radicals, and this compound could lead to the development of potent antioxidants .

Immunomodulatory Applications

The compound has potential applications in the field of immunomodulation. By synthesizing derivatives that act on the immune system, researchers can develop treatments that modulate immune responses, which is beneficial for treating autoimmune diseases .

Cryoprotective Agent Synthesis

Derivatives of “1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene” could be synthesized to act as cryoprotective agents. These agents are important for preserving biological tissues and organs at low temperatures .

Designing COX-2 Selective Inhibitors

The compound’s structure makes it suitable for designing selective COX-2 inhibitors. These inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective COX inhibitors .

Future Directions

A related compound “Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate” can be used as a lead for the synthesis of more effective hybrids . This suggests that “1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene” could also potentially be used in the development of new compounds.

properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-4-9(5-7-10)8-17-12-3-1-2-11(15)13(12)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORTUGQZVHXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene

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